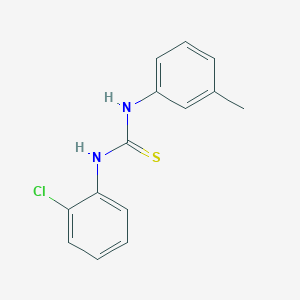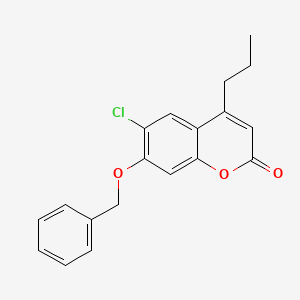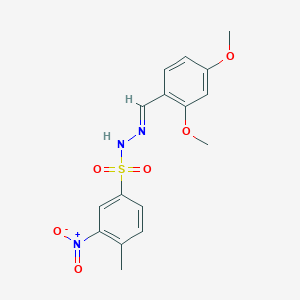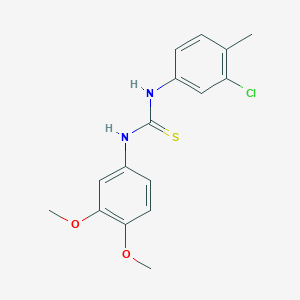
N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide, also known as DMAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DMAPA belongs to the class of acrylamide derivatives and is characterized by its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a critical role in cellular processes such as DNA replication and protein synthesis. This compound has been shown to interact with specific amino acid residues in the active site of enzymes, leading to the disruption of their catalytic activity and ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on various cell types and organisms. It has been shown to induce apoptosis or programmed cell death in cancer cells, leading to the inhibition of tumor growth and metastasis. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders such as arthritis and asthma.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide is its versatility and potential for use in various scientific applications. It is a stable and easily synthesized compound that can be modified to produce a wide range of derivatives with different properties and functions. However, one of the main limitations of this compound is its potential toxicity and side effects, which can limit its use in certain applications and require careful handling and storage.
Future Directions
There are many potential future directions for research on N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide, including the development of novel derivatives with enhanced properties and applications. Some possible areas of future research include the investigation of the mechanism of action of this compound and its derivatives, the development of new synthetic methods for producing this compound and its derivatives, and the evaluation of their potential therapeutic applications in various diseases and disorders. Overall, this compound is a promising compound with many potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide involves a multi-step process that includes the reaction of 3,4-dimethoxyacetophenone with paraformaldehyde and ammonium acetate to form 3,4-dimethoxyphenyl-2-propen-1-one. This intermediate product is then reacted with 2-methoxybenzaldehyde in the presence of sodium hydroxide to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor and anticancer activities by inhibiting the growth and proliferation of cancer cells. This compound has also been investigated for its potential as a novel antibacterial and antifungal agent, as well as a potent inhibitor of certain enzymes involved in various metabolic pathways.
properties
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-15-7-5-4-6-13(15)8-11-18(20)19-14-9-10-16(22-2)17(12-14)23-3/h4-12H,1-3H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIIKUPOLMYVMR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)

![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)


![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)


